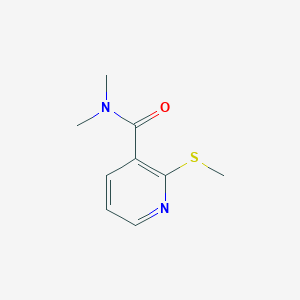
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMP-323, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridine carboxamides and has been synthesized through various methods. DMP-323 has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves its ability to inhibit certain enzymes and pathways. For example, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been found to bind to the catalytic domain of PARP and inhibit its activity, which leads to the accumulation of DNA damage and ultimately cell death. N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of pro-inflammatory cytokine production.
Biochemical and physiological effects:
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate. The compound has been shown to inhibit the activity of PARP, which is involved in DNA repair, and has also been found to inhibit the production of pro-inflammatory cytokines. These effects have potential applications in the treatment of cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes and pathways. This allows researchers to investigate the role of these enzymes and pathways in various diseases and to evaluate the potential therapeutic applications of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. However, one limitation of using N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for certain targets. This may limit its use in certain experiments where broad inhibition of multiple targets is desired.
Zukünftige Richtungen
There are several future directions for the investigation of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. One potential area of research is the development of more specific inhibitors that target the same enzymes and pathways as N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide but with greater selectivity. Another area of research is the investigation of the potential synergistic effects of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide with other drugs or therapies. Finally, the investigation of the pharmacokinetics and toxicity of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide in vivo is necessary to evaluate its potential as a drug candidate.
Synthesemethoden
The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with methyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to yield N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit inhibitory effects on certain enzymes and pathways that are involved in these diseases. For example, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been targeted for cancer therapy. N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which has potential applications in the treatment of inflammatory and autoimmune disorders.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZBTDVYBSAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

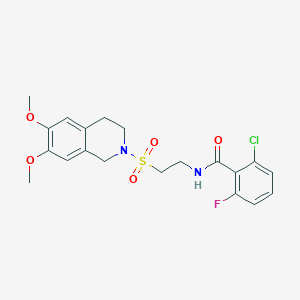
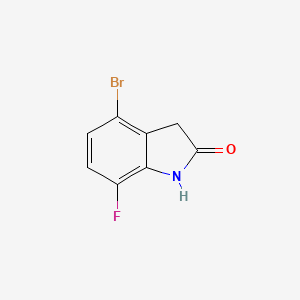
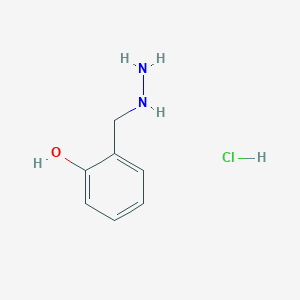
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)
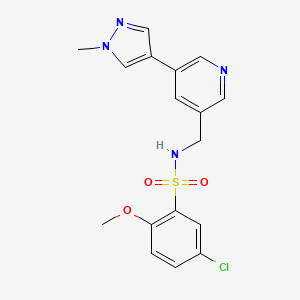
![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)
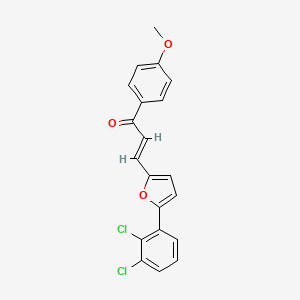
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)
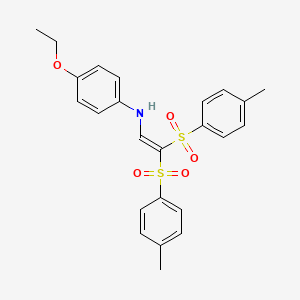
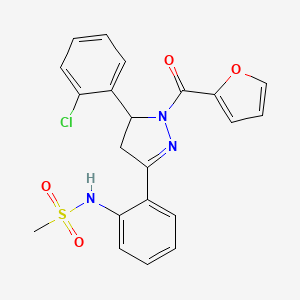
![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
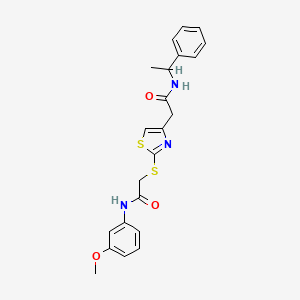
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)